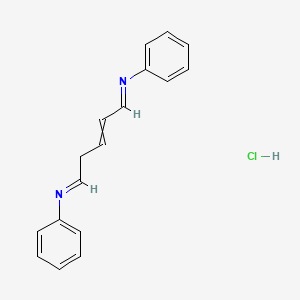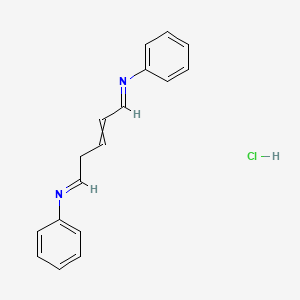
Benzenamine, N,N'-2-pentene-1,5-diylidenebis-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N’-2-pentene-1,5-diylidenebis-, hydrochloride typically involves the reaction of glutaconaldehyde with aniline in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the final product. The reaction conditions generally include:
Temperature: Moderate temperatures (around 25-50°C) are often used to facilitate the reaction.
Solvent: Common solvents include ethanol or methanol, which help dissolve the reactants and promote the reaction.
Catalyst: Hydrochloric acid acts as both a catalyst and a reactant, aiding in the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity starting materials and solvents ensures the production of high-quality Benzenamine, N,N’-2-pentene-1,5-diylidenebis-, hydrochloride.
化学反応の分析
Types of Reactions
Benzenamine, N,N’-2-pentene-1,5-diylidenebis-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine groups to amines, altering the compound’s properties.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted benzene derivatives, depending on the reagent used.
科学的研究の応用
Benzenamine, N,N’-2-pentene-1,5-diylidenebis-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
類似化合物との比較
Similar Compounds
- Glutaconic aldehyde dianil hydrochloride
- N,N’-pent-2-ene-1,5-diylidenedianiline monohydrochloride
- Hydrochlorid des Glutacondialdehyd-dianils
- N-(5-anilino-penta-2,4-dienylidene)-aniline, hydrochloride
Uniqueness
Benzenamine, N,N’-2-pentene-1,5-diylidenebis-, hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable imine linkages and undergo various chemical reactions makes it a valuable compound in synthetic chemistry. Additionally, its potential biological activity sets it apart from other similar compounds, making it a subject of interest in medicinal chemistry and drug development.
特性
| 51143-35-2 | |
分子式 |
C17H17ClN2 |
分子量 |
284.8 g/mol |
IUPAC名 |
N,N'-diphenylpent-2-ene-1,5-diimine;hydrochloride |
InChI |
InChI=1S/C17H16N2.ClH/c1-4-10-16(11-5-1)18-14-8-3-9-15-19-17-12-6-2-7-13-17;/h1-8,10-15H,9H2;1H |
InChIキー |
JWYFJOIJMPZWDB-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C=C1)N=CC/C=C/C=NC2=CC=CC=C2.Cl |
正規SMILES |
C1=CC=C(C=C1)N=CCC=CC=NC2=CC=CC=C2.Cl |
関連するCAS |
6318-16-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





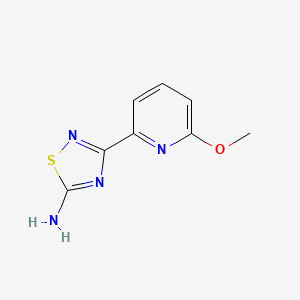
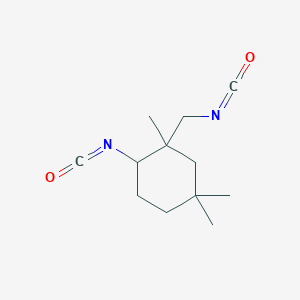
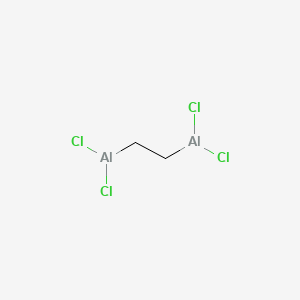
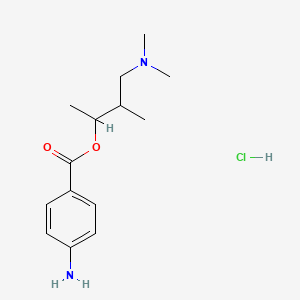
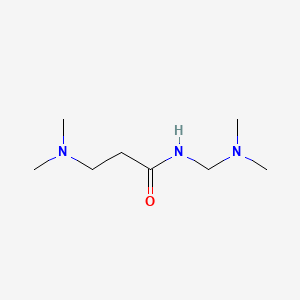
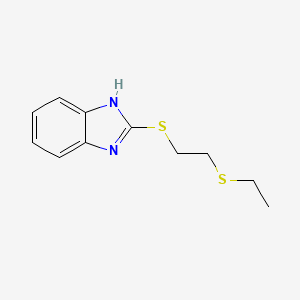
![3-[(2-Amino-6-methylpyrimidin-4-yl)amino]cyclopentan-1-ol](/img/structure/B13750141.png)
